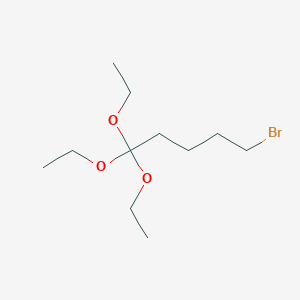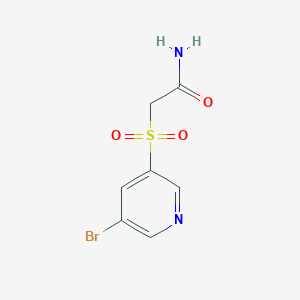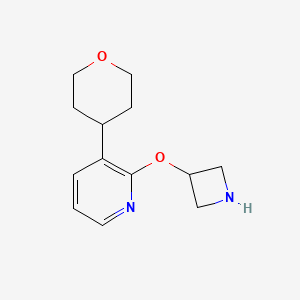
(3-Cyanobenzyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyanobenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a cyano group at the meta position. The bromide ion acts as the counterion to balance the charge. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of Wittig reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3-cyanobenzyl) bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and improves the yield. For instance, the reaction can be conducted at 60°C for 30 minutes under microwave irradiation to achieve quantitative yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyanobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Wittig Reactions: As a Wittig reagent, it reacts with carbonyl compounds to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are typically used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction: The primary product is (3-aminobenzyl)triphenylphosphonium bromide.
Oxidation: The primary product is (3-carboxybenzyl)triphenylphosphonium bromide.
Wissenschaftliche Forschungsanwendungen
(3-Cyanobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of alkenes via Wittig reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Cyanobenzyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The ylide then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The cyano group can also participate in various reactions, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- (3-Carboxypropyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Comparison: (3-Cyanobenzyl)triphenylphosphonium bromide is unique due to the presence of the cyano group, which imparts distinct reactivity and selectivity compared to other similar compounds. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a cyano group, leading to different chemical behavior and applications .
Eigenschaften
CAS-Nummer |
24722-19-8 |
|---|---|
Molekularformel |
C26H21NP+ |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(3-cyanophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19H,21H2/q+1 |
InChI-Schlüssel |
ULNCTZJZNJCVFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)







![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)




